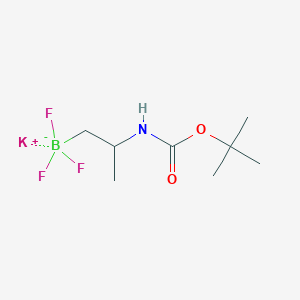
Potassium (2-((tert-butoxycarbonyl)amino)propyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate is a chemical compound with the molecular formula C8H16BF3NO2K and a molecular weight of 265.13 g/mol . This compound is known for its unique structure, which includes a trifluoroborate group, a tert-butyl carbamate group, and a potassium ion. It is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:
tert-butyl carbamate+boron trifluoride+potassium base→potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification to obtain the final product in a high-purity form .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from reactions involving potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate depend on the type of reaction. For example, nucleophilic substitution reactions may yield substituted boron compounds, while hydrolysis can produce tert-butyl carbamate and boronic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is used in the study of boron-containing biomolecules and their interactions with biological systems.
Medicine: Research on boron-based drugs and their potential therapeutic applications often involves this compound.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoroborate group can form stable complexes with various nucleophiles, facilitating the formation of new chemical bonds. The carbamate group can undergo hydrolysis, releasing tert-butyl alcohol and carbon dioxide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate: Similar structure but with an ethyl group instead of a propyl group.
Potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate: Contains a prop-2-en-1-yl group instead of a propyl group.
Uniqueness
Potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and stability compared to other similar compounds. Its trifluoroborate group offers unique properties for forming stable complexes, making it valuable in various chemical and biological applications .
Eigenschaften
Molekularformel |
C8H16BF3KNO2 |
|---|---|
Molekulargewicht |
265.13 g/mol |
IUPAC-Name |
potassium;trifluoro-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]boranuide |
InChI |
InChI=1S/C8H16BF3NO2.K/c1-6(5-9(10,11)12)13-7(14)15-8(2,3)4;/h6H,5H2,1-4H3,(H,13,14);/q-1;+1 |
InChI-Schlüssel |
VJNGBLLUDQOJIK-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CC(C)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















